N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with an ethylsulfonyl group at position 1 and a 3-methylbenzenesulfonamide moiety at position 5.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-3-25(21,22)20-11-5-7-15-9-10-16(13-18(15)20)19-26(23,24)17-8-4-6-14(2)12-17/h4,6,8-10,12-13,19H,3,5,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEVDKPVWCTVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide typically involves the reaction of 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline with 3-methylbenzenesulfonyl chloride. This process is carried out in an aprotic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid generated.
Industrial Production Methods: Industrial-scale production of this compound might utilize more efficient catalysts and optimized reaction conditions to improve yield and purity. Continuous flow reactors can also be employed to scale up the process while ensuring uniform quality.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions including oxidation, reduction, substitution, and elimination.
Common Reagents and Conditions:
Oxidation: Performed using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminium hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.
Major Products:
Oxidation: Potential products include sulfoxides or sulfones.
Reduction: This might lead to the formation of amines or hydrocarbons.
Substitution: Leads to derivatives with functional groups substituted on the benzene ring or the tetrahydroquinoline scaffold.
Scientific Research Applications: This compound has a range of applications across various fields:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Medicine: Can be investigated for therapeutic properties, including antimicrobial or anti-inflammatory activities.
Industry: May be used in materials science for developing polymers or coatings.
Mechanism of Action: The compound's effects are likely mediated through interaction with specific molecular targets. For instance, the sulfonamide moiety can bind to the active sites of enzymes, inhibiting their function. The pathways involved might include inhibition of metabolic processes or disruption of cellular signaling pathways.
Comparison with Similar Compounds: Other compounds in the sulfonamide class, such as sulfanilamide and sulfamethoxazole , share some structural features and biological activities but differ in their specific uses and efficacy.
Sulfanilamide: Used primarily in antimicrobial therapy.
Sulfamethoxazole: Often combined with trimethoprim for enhanced antibacterial efficacy.
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide stands out due to its unique structural framework which may offer distinct interactions and applications compared to its counterparts.
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Biological Activity
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.
Structural Overview
The compound features a tetrahydroquinoline core fused with an ethylsulfonyl group and a sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 358.46 g/mol. The unique combination of functional groups contributes to its diverse biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit key enzymes involved in various metabolic pathways. This inhibition can disrupt cellular processes critical for disease progression.
- Neuroprotective Effects : The tetrahydroquinoline structure is known for its neuroprotective properties, potentially modulating neurotransmitter systems and protecting against neurodegeneration.
Biological Assays and Findings
Research has demonstrated the compound's efficacy in various biological assays:
- Antimicrobial Activity : Studies indicate that the compound exhibits significant antibacterial properties against a range of pathogens. The sulfonamide component is particularly effective in inhibiting bacterial growth.
- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce inflammatory markers in cell cultures, suggesting potential applications in treating inflammatory diseases.
- Cancer Research : Preliminary data suggest that the compound may inhibit lysyl oxidase, an enzyme implicated in cancer metastasis and fibrosis. This inhibition could have therapeutic implications for cancer treatment.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antibacterial Properties : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various sulfonamides, including this compound. Results showed effective inhibition against Gram-positive bacteria with minimal cytotoxicity to human cells .
- Neuroprotection Research : A neuropharmacological study assessed the neuroprotective effects of the compound in animal models of neurodegenerative diseases. The results indicated significant improvement in cognitive function and reduced neuronal death compared to control groups .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl) | Methylsulfonyl instead of ethylsulfonyl | Potentially different reactivity due to smaller sulfonate group |
| N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide | Fluorobenzene instead of methylbenzene | Enhanced binding affinity towards specific targets |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights IIIa ((E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide), a benzenesulfonamide-quinoline hybrid synthesized via a pyridine-mediated reaction with benzenesulfonic chloride . Below is a comparative analysis:
Structural and Functional Differences
Key Observations
Substituent Effects :
- The 3-methylbenzenesulfonamide group in the target compound is less electron-rich than IIIa’s 4-methoxybenzenesulfonamide , which could influence interactions with hydrophobic or polar enzyme pockets.
- The ethylsulfonyl group (target) vs. styryl group (IIIa) suggests divergent steric and electronic profiles, impacting target selectivity .
Research Findings and Limitations
- Activity Data: No biological data for the target compound are provided. In contrast, IIIa and analogs are reported to exhibit antimicrobial or anticancer properties in prior studies, though specifics are absent in the evidence .
- Thermodynamic Properties : The absence of melting points, solubility, or stability data for the target compound limits a robust comparison.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
